molecular formula C7H8N4 B6203172 N-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 1564702-91-5

N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No. B6203172
CAS RN: 1564702-91-5
M. Wt: 148.2
InChI Key:
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Description

“N-methylpyrazolo[1,5-a]pyrazin-4-amine” is a chemical compound with the molecular formula C7H8N4 . It is a member of the pyrazolo[1,5-a]pyrazin family, which has been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine and its derivatives often involves cyclocondensation reactions . For instance, Metwally et al. published a cyclocondensation reaction of 5-amino-3-cyanomethyl-1 H-pyrazole-4-carbonitrile with acetoacetanilide in N, N-dimethylformamide (DMF), and few drops of acetic acid to obtain the key intermediated, which is used to create new pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of N-methylpyrazolo[1,5-a]pyrazin-4-amine can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin derivatives have been found to participate in various chemical reactions. For example, they can undergo reactions to form fluorophores, which are compounds that can emit light upon absorption of light . These reactions often involve the addition of electron-donating groups (EDGs) at position 7 on the fused ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-methylpyrazolo[1,5-a]pyrazin-4-amine can be inferred from its molecular structure. For instance, its molecular weight is 148.17 . Its photophysical properties can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .

Mechanism of Action

While the specific mechanism of action of N-methylpyrazolo[1,5-a]pyrazin-4-amine is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that N-methylpyrazolo[1,5-a]pyrazin-4-amine may also have biological activity.

Future Directions

The pyrazolo[1,5-a]pyrazin family, to which N-methylpyrazolo[1,5-a]pyrazin-4-amine belongs, has been identified as strategic compounds for optical applications . Future research could focus on further optimizing their synthetic methodologies and tuning their photophysical properties for various applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methylpyrazolo[1,5-a]pyrazin-4-amine involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with methylamine followed by reduction of the resulting N-methyl-4-chloropyrazolo[1,5-a]pyrazine with sodium borohydride.", "Starting Materials": [ "4-chloropyrazolo[1,5-a]pyrazine", "Methylamine", "Sodium borohydride" ], "Reaction": [ "Step 1: 4-chloropyrazolo[1,5-a]pyrazine is reacted with excess methylamine in ethanol at reflux temperature for several hours to yield N-methyl-4-chloropyrazolo[1,5-a]pyrazine.", "Step 2: The resulting N-methyl-4-chloropyrazolo[1,5-a]pyrazine is then reduced with sodium borohydride in methanol at room temperature to yield N-methylpyrazolo[1,5-a]pyrazin-4-amine." ] }

CAS RN

1564702-91-5

Product Name

N-methylpyrazolo[1,5-a]pyrazin-4-amine

Molecular Formula

C7H8N4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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